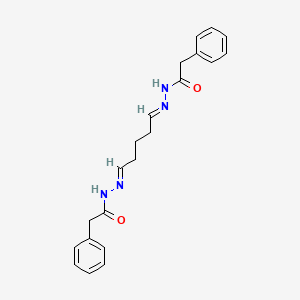
N',N''-(1E,5E)-pentane-1,5-diylidenebis(2-phenylacetohydrazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’'-(1E,5E)-pentane-1,5-diylidenebis(2-phenylacetohydrazide) is a complex organic compound that belongs to the class of hydrazides These compounds are characterized by the presence of the hydrazide functional group, which is known for its versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’'-(1E,5E)-pentane-1,5-diylidenebis(2-phenylacetohydrazide) typically involves the reaction of hydrazine derivatives with aldehydes or ketones. The reaction conditions may include:
Solvent: Common solvents such as ethanol or methanol.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Temperature: Moderate temperatures to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized for cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N’,N’'-(1E,5E)-pentane-1,5-diylidenebis(2-phenylacetohydrazide) can undergo various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form hydrazine derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Polar solvents such as water, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield hydrazine derivatives.
Scientific Research Applications
N’,N’'-(1E,5E)-pentane-1,5-diylidenebis(2-phenylacetohydrazide) has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’,N’'-(1E,5E)-pentane-1,5-diylidenebis(2-phenylacetohydrazide) involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Interaction: Interacting with cellular receptors to modulate biological responses.
Pathway Modulation: Affecting signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
N’,N’'-bis(2-phenylacetohydrazide): A related compound with similar chemical properties.
N’,N’'-bis(1,5-diylidenebis(2-phenylacetohydrazide)): Another compound with a similar structure.
Uniqueness
N’,N’'-(1E,5E)-pentane-1,5-diylidenebis(2-phenylacetohydrazide) is unique due to its specific molecular structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C21H24N4O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-phenyl-N-[(E)-[(5E)-5-[(2-phenylacetyl)hydrazinylidene]pentylidene]amino]acetamide |
InChI |
InChI=1S/C21H24N4O2/c26-20(16-18-10-4-1-5-11-18)24-22-14-8-3-9-15-23-25-21(27)17-19-12-6-2-7-13-19/h1-2,4-7,10-15H,3,8-9,16-17H2,(H,24,26)(H,25,27)/b22-14+,23-15+ |
InChI Key |
AAEZCJAIXULGBS-HOFJZWJUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/CCC/C=N/NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CCCCC=NNC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11555635.png)
![4-[(Benzylamino)methylidene]-1-(3,4-dimethylphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11555644.png)
![6-[(2E)-2-(2-methoxy-3-nitrobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11555651.png)
![3-{[(4-Nitrophenyl)carbonyl]amino}phenyl 4-bromo-3-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11555653.png)
![N'-[(E)-{2-[(2-fluorobenzyl)oxy]phenyl}methylidene]-4-methylbenzohydrazide](/img/structure/B11555664.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine](/img/structure/B11555667.png)
![4-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11555681.png)
![N-[(2-benzyl-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl)methyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B11555688.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate](/img/structure/B11555689.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2-phenylethyl)butanamide](/img/structure/B11555695.png)
![2-Nitro-4-[(E)-[(2-phenylethyl)imino]methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11555697.png)
![N-({N'-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11555703.png)
![(3Z)-N-(3-Chloro-2-methylphenyl)-3-{[(3-chlorophenyl)formamido]imino}butanamide](/img/structure/B11555706.png)

